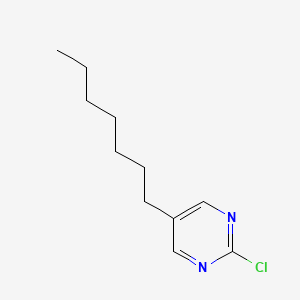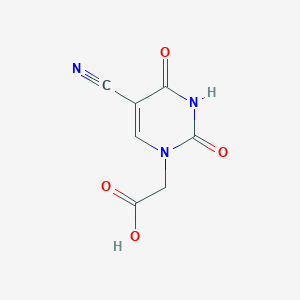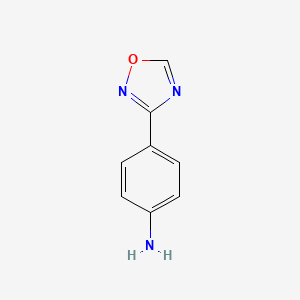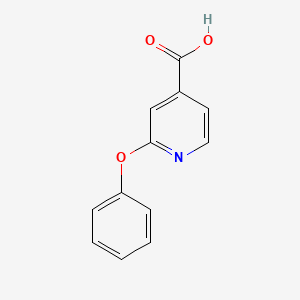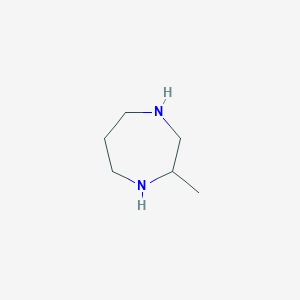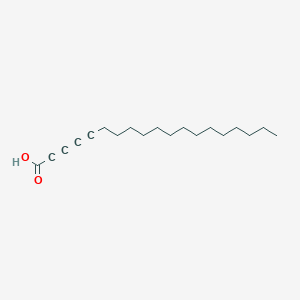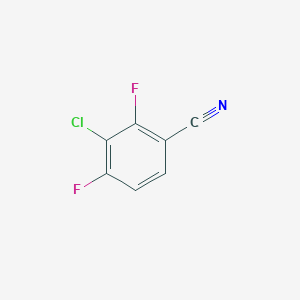
3-氯-2,4-二氟苯腈
描述
3-Chloro-2,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol. It is characterized by the presence of a chlorine atom and two fluorine atoms on a benzene ring, along with a nitrile group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
3-Chloro-2,4-difluorobenzonitrile finds applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 3-Chloro-2,4-difluorobenzonitrile are DNA topoisomerases and checkpoint kinases . These enzymes play a crucial role in DNA replication and cell division, making them important targets for many therapeutic agents .
Mode of Action
3-Chloro-2,4-difluorobenzonitrile: interacts with its targets by binding to the active sites of these enzymes . This interaction inhibits the normal function of the enzymes, leading to disruption in DNA replication and cell division .
Biochemical Pathways
The inhibition of DNA topoisomerases and checkpoint kinases by 3-Chloro-2,4-difluorobenzonitrile affects several biochemical pathways. The most significant of these is the DNA replication pathway, which is disrupted due to the inhibition of these enzymes . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the action of 3-Chloro-2,4-difluorobenzonitrile is the inhibition of cell division and the induction of apoptosis . This is due to the disruption of DNA replication caused by the inhibition of DNA topoisomerases and checkpoint kinases .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-difluorobenzonitrile can be synthesized through several methods, including halogenation reactions of benzene derivatives. One common approach involves the chlorination and fluorination of benzene or its derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as chlorine gas or thionyl chloride, and fluorinating agents like hydrogen fluoride or xenon difluoride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of the halogenation reactions and ensure the safety and efficiency of the process. The production process also involves purification steps to achieve the desired purity and quality of the final product.
化学反应分析
Types of Reactions: 3-Chloro-2,4-difluorobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the electron-withdrawing fluorine atoms and the nitrile group, which affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 3-Chloro-2,4-difluorobenzonitrile, such as chlorinated and fluorinated benzene derivatives, as well as nitrile-substituted compounds.
相似化合物的比较
3-Chloro-4-fluorobenzonitrile
3,4-Dichlorobenzonitrile
3,4-Difluorobenzonitrile
属性
IUPAC Name |
3-chloro-2,4-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCRPWQJBLUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598483 | |
| Record name | 3-Chloro-2,4-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-38-1 | |
| Record name | 3-Chloro-2,4-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


